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Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethanol

Cat. No.: B1581148 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Methylphenyl)ethanol, a
chiral alcohol with applications in organic synthesis and as a building block for pharmaceuticals

and other fine chemicals. This document details its chemical identity, synthesis methodologies

with a focus on asymmetric approaches, and its known applications.

Chemical Identity and Properties
1-(2-Methylphenyl)ethanol, a secondary alcohol, is a chiral compound existing as two

enantiomers, (R)- and (S)-1-(2-methylphenyl)ethanol. Its core structure consists of an ethanol

backbone substituted with a 2-methylphenyl (o-tolyl) group at the C1 position.

CAS Number: 7287-82-3[1][2]

Synonyms:

α,2-Dimethylbenzenemethanol

o-Tolyl methyl carbinol

Methyl o-tolyl carbinol

Benzenemethanol, α,2-dimethyl-
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α,2-Dimethylbenzyl alcohol

1-(o-Tolyl)ethanol

o-Methyl-α-methylbenzyl alcohol

(±)-1-(2-Methylphenyl)ethanol

1-(2-Methylphenyl)ethan-1-ol

A comprehensive list of additional synonyms can be found in the PubChem database.[1]

The physical and chemical properties of 1-(2-Methylphenyl)ethanol are summarized in the

table below.

Property Value Reference

Molecular Formula C₉H₁₂O [2]

Molecular Weight 136.19 g/mol [1]

Appearance
Colorless to pale yellow liquid

or white solid
[3][4]

Boiling Point 64-65 °C @ 0.7 Torr

Density 0.995 g/cm³

Solubility
Moderately soluble in water,

soluble in organic solvents
[3]

Refractive Index 1.5315

Synthesis of 1-(2-Methylphenyl)ethanol
The primary route for the synthesis of 1-(2-Methylphenyl)ethanol is the reduction of 2'-

methylacetophenone. Given the chirality of the target molecule, asymmetric synthesis methods

are of significant interest to obtain enantiomerically pure forms, which are crucial for

applications in the pharmaceutical industry.
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Asymmetric Reduction of 2'-Methylacetophenone
The enantioselective reduction of the prochiral ketone, 2'-methylacetophenone, can be

achieved through various catalytic systems, including enzymatic and chemo-catalytic methods.

Table of Asymmetric Reduction Methods and Reported Efficiencies:

Catalyst/Me
thod

Substrate
Product
Enantiomer

Enantiomeri
c Excess
(ee)

Yield Reference

Immobilized

Rhodotorula

glutinis cells

Acetophenon

e analogues

(S)-

enantiomer
>99% 77% [5]

Thermoanaer

obacter

pseudethanol

icus ADH

(TeSADH)

mutants

2-

Haloacetophe

nones

(S)- or (R)- High - [6][7]

Ruthenium

Catalyst with

2,2'-bipyridine

ligand

2-

Methylacetop

henone

- - - [8]

Experimental Protocol: General Procedure for
Asymmetric Transfer Hydrogenation
While a specific, detailed protocol for 1-(2-Methylphenyl)ethanol was not available in the cited

literature, a general experimental procedure for the asymmetric transfer hydrogenation of a

ketone like 2'-methylacetophenone using a ruthenium catalyst can be outlined as follows. This

protocol is based on established methods for similar substrates.[8]

Materials:

2'-Methylacetophenone
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Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂)

Chiral ligand (e.g., a chiral diamine or amino alcohol)

Hydrogen donor (e.g., isopropanol, formic acid)

Base (e.g., KOH, sodium isopropoxide)

Anhydrous solvent (e.g., isopropanol, dichloromethane)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, the ruthenium precursor

and the chiral ligand are dissolved in the anhydrous solvent to form the active catalyst. The

mixture is typically stirred at room temperature for a specified period.

Reaction Setup: The substrate, 2'-methylacetophenone, is dissolved in the chosen solvent in

a reaction vessel. The hydrogen donor and the base are added to this solution.

Reaction Execution: The pre-formed catalyst solution is then transferred to the reaction

vessel containing the substrate. The reaction mixture is stirred at a specific temperature

(ranging from room temperature to reflux) and monitored by an appropriate analytical

technique (e.g., TLC, GC, or HPLC).

Work-up and Purification: Upon completion, the reaction is quenched, typically by the

addition of water or a dilute acidic solution. The product is extracted into an organic solvent

(e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried

over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under

reduced pressure. The crude product is then purified by column chromatography on silica gel

to yield the enantiomerically enriched 1-(2-methylphenyl)ethanol.

Chiral Analysis: The enantiomeric excess of the purified product is determined by chiral

HPLC or chiral GC analysis.

Biological Activity and Applications
Direct research on the specific biological activity of 1-(2-Methylphenyl)ethanol is limited.

However, its structural analogues, such as phenethyl alcohol, have been studied for their
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antimicrobial properties, suggesting a potential for similar activity.[9] The primary mechanism of

action for phenethyl alcohol is proposed to be the disruption of the cell membrane's

permeability barrier.[9]

The main application of 1-(2-Methylphenyl)ethanol in the pharmaceutical and fine chemical

industries is as a chiral building block.[10] Enantiomerically pure secondary alcohols are

valuable intermediates in the synthesis of more complex chiral molecules, including active

pharmaceutical ingredients (APIs). The stereocenter in 1-(2-methylphenyl)ethanol can be

incorporated into a larger molecule, influencing its biological activity and specificity.

Logical Workflow and Signaling Pathway Diagrams
As there is limited information directly implicating 1-(2-Methylphenyl)ethanol in specific

biological signaling pathways, a logical workflow for its asymmetric synthesis and subsequent

use as a chiral building block is presented below. This diagram illustrates the key steps from

the starting material to the final application in the synthesis of a hypothetical chiral drug.

Asymmetric Synthesis of (S)-1-(2-Methylphenyl)ethanol

Application as a Chiral Building Block

2'-Methylacetophenone

Asymmetric
Reduction

Substrate

Chiral Catalyst
(e.g., Ru-complex)

Catalyst

(S)-1-(2-Methylphenyl)ethanolProduct (S)-1-(2-Methylphenyl)ethanol Multi-step
Synthesis

Chiral Precursor Hypothetical Chiral DrugFinal Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and application of (S)-1-(2-Methylphenyl)ethanol.

In the absence of a known direct interaction with a signaling pathway, the following diagram

illustrates a hypothetical mechanism of action for a drug synthesized using 1-(2-
Methylphenyl)ethanol as a chiral building block, targeting a generic receptor-mediated

signaling cascade.
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Caption: Hypothetical signaling pathway modulated by a chiral drug.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

